molecular formula C19H17BrN4O2 B2822223 (5-Bromopyridin-3-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone CAS No. 1705799-49-0

(5-Bromopyridin-3-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2822223
CAS RN: 1705799-49-0
M. Wt: 413.275
InChI Key: MCTSEBDUSHSVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromopyridin-3-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various research studies.

Scientific Research Applications

Synthesis of Heterocycles

A study by Moustafa (2003) described the synthesis of various heterocycles, including quinoxaline derivatives, by reacting bromomethyl-quinoxalin-2(1H)-one with different amines. This process is significant for creating compounds with potential antimicrobial activity against various bacteria and fungi (Moustafa, 2003).

Antibacterial Activity of Quinolone Derivatives

Inoue et al. (1994) synthesized 8-substituted-9,1-[(N-methylimino)methano]- 7-fluoro-5-oxo-5H-thiazolo[3,2-alpha]-quinoline-4-carboxylic acids with unique tetracyclic structures, demonstrating potent antibacterial activity against both Gram-positive and Gram-negative bacteria (Inoue et al., 1994).

Serotonin Type-3 Receptor Antagonism

Research by Mahesh et al. (2011) focused on synthesizing quinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists. Their findings indicated that (4-benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone was the most potent compound in this series (Mahesh et al., 2011).

Anticancer Activities

Perreault et al. (2017) designed a mestranol derivative showing potent and selective activities against breast cancer cells in vitro and in vivo, highlighting the potential of quinoxaline derivatives in cancer treatment (Perreault et al., 2017).

Photoluminescent Properties

A study by Consorti et al. (2004) synthesized a flat N(sp(2))C(sp(2))N(sp(2)) pincer palladacycle with photoluminescent properties. This research contributes to the understanding of the photophysical behavior of quinoxaline derivatives (Consorti et al., 2004).

properties

IUPAC Name

(5-bromopyridin-3-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2/c20-14-9-13(10-21-11-14)19(25)24-7-5-15(6-8-24)26-18-12-22-16-3-1-2-4-17(16)23-18/h1-4,9-12,15H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTSEBDUSHSVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromopyridin-3-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.